molecular formula C32H29N3O3S B11079893 (2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B11079893
M. Wt: 535.7 g/mol
InChI Key: IOOFIYUZXUDRAR-UHFFFAOYSA-N
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Description

(2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a methoxyphenyl group, and a diphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the methoxyphenyl and diphenylethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the thiazinane ring and the combination of functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H29N3O3S

Molecular Weight

535.7 g/mol

IUPAC Name

3-(2,2-diphenylethyl)-2-(4-methoxyphenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C32H29N3O3S/c1-38-27-19-17-26(18-20-27)34-32-35(22-28(23-11-5-2-6-12-23)24-13-7-3-8-14-24)30(36)21-29(39-32)31(37)33-25-15-9-4-10-16-25/h2-20,28-29H,21-22H2,1H3,(H,33,37)

InChI Key

IOOFIYUZXUDRAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)CC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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